molecular formula C11H11FN2O2 B161433 7-Fluoro-D-tryptophan CAS No. 138514-98-4

7-Fluoro-D-tryptophan

Cat. No. B161433
CAS RN: 138514-98-4
M. Wt: 222.22 g/mol
InChI Key: ADMHYWIKJSPIGJ-SECBINFHSA-N
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Description

7-Fluoro-D-tryptophan is a derivative of tryptophan with a fluorine atom at the 7th position of the indole ring . It has a molecular weight of 222.22 . The IUPAC name is (2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid .


Synthesis Analysis

The synthesis of 7-Fluoro-D-tryptophan involves a mutant aminoacyl-tRNA synthetase identified by a library selection system . This enzyme allows the production of proteins with a single hydrogen atom replaced by a fluorine atom as a sensitive nuclear magnetic resonance (NMR) probe .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-D-tryptophan has been studied using 19F NMR relaxation studies . The fluorine spins relax by dipole–dipole interactions with the proton spins that surround them and chemical shift anisotropy .


Chemical Reactions Analysis

The photophysical properties of 7-Fluoro-D-tryptophan have been investigated using spectroscopic and quantum chemical calculation methods . Unlike tryptophan, 7-Fluoro-D-tryptophan can be used to detect the excited-state proton transfer from solvents depending on its acidity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-D-tryptophan are distinct from those of tryptophan . In terms of wavelength and intensity, tryptophan fluorescence is strongly influenced by its local environment .

Scientific Research Applications

19F NMR Relaxation Studies

7-Fluoro-D-tryptophan has been used in 19F NMR relaxation studies . These studies involve four differently fluorosubstituted L-tryptophans, which carry single F atoms in the indole ring. This research is conducted both in the context of the free amino acid and when located in the cyclophilin A protein . The results suggest that 19F relaxation data of the large and rigid indole ring in Trp are only moderately affected by protein motions .

Protein Dynamics

The relaxation rate constants obtained from 19F NMR relaxation studies can yield quantitative estimates about molecular motions . However, the application of 19F to assess protein dynamics in solution is fraught with complications . Despite these challenges, 19F NMR has been widely used to study folding and interactions of biomolecules .

Structural Determination

The dipolar interactions result in 19F–1H and 1H–19F nuclear Overhauser effects (NOEs) that provide information about internuclear distances . These are vital structural parameters in biomolecular structure determinations .

Genetic Encoding

A mutant aminoacyl-tRNA synthetase identified by a library selection system affords site-specific incorporation of 7-fluoro-L-tryptophan . This enzyme allows the production of proteins with a single hydrogen atom replaced by a fluorine atom as a sensitive nuclear magnetic resonance (NMR) probe .

Monitoring Ligand Binding

The fluorine atom enables site-selective monitoring of the protein response to ligand binding by 19F NMR spectroscopy . This has been demonstrated with the Zika virus NS2B-NS3 protease .

Studying Protein Structure

19F NMR spectroscopy of proteins labeled with fluorine atoms is becoming increasingly popular for studying protein structure , conformational changes, and protein−ligand interactions .

Safety and Hazards

The safety data sheet for L-Tryptophan suggests avoiding contact with skin and eyes, not to breathe dust, and not to ingest . Although this data is for L-Tryptophan, similar precautions should be taken for 7-Fluoro-D-tryptophan.

Future Directions

The development of tryptophan-based fluorescent amino acids, including 7-Fluoro-D-tryptophan, is a promising area of research . These amino acids can be used to understand diverse complex biological functions .

Mechanism of Action

Target of Action

7-Fluoro-D-tryptophan is a modified version of the amino acid tryptophan, which is a precursor to several important biological molecules, including serotonin and melatonin . The primary targets of 7-Fluoro-D-tryptophan are likely to be the same as those of tryptophan, including various enzymes and receptors involved in the synthesis and signaling of these molecules .

Mode of Action

7-Fluoro-D-tryptophan is thought to interact with its targets in a similar manner to tryptophan, but the presence of the fluorine atom may alter these interactions. For example, it has been used as a substrate analogue to study enzyme mechanisms by NMR spectroscopy . The fluorine atom can enable site-selective monitoring of protein response to ligand binding .

Biochemical Pathways

7-Fluoro-D-tryptophan is likely to be involved in the same biochemical pathways as tryptophan. Tryptophan is a key component in the biosynthesis of serotonin and melatonin, and it’s also involved in the kynurenine pathway . The introduction of a fluorine atom into tryptophan could potentially affect these pathways, although the specific effects would likely depend on the exact context and environment .

Pharmacokinetics

Tryptophan is well-absorbed and widely distributed throughout the body .

Result of Action

Given its structural similarity to tryptophan, it’s likely that it would have similar effects, such as contributing to the synthesis of serotonin and melatonin . The presence of the fluorine atom could potentially alter these effects, perhaps by affecting the interaction of the molecule with its targets .

Action Environment

The action of 7-Fluoro-D-tryptophan is likely to be influenced by various environmental factors. For example, the pH and temperature of the environment could potentially affect the stability of the molecule and its interactions with its targets . Additionally, the presence of other molecules could potentially affect the action of 7-Fluoro-D-tryptophan, for example by competing for the same targets .

properties

IUPAC Name

(2R)-2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMHYWIKJSPIGJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)F)NC=C2C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313642
Record name D-Tryptophan, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-D-tryptophan

CAS RN

138514-98-4
Record name D-Tryptophan, 7-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138514-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Tryptophan, 7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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